molecular formula C12H11NO B1267549 Phenyl(pyridin-3-yl)methanol CAS No. 6270-47-9

Phenyl(pyridin-3-yl)methanol

Cat. No.: B1267549
CAS No.: 6270-47-9
M. Wt: 185.22 g/mol
InChI Key: NRMUKAFNUZGGDX-UHFFFAOYSA-N
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Description

Phenyl(pyridin-3-yl)methanol is an organic compound with the molecular formula C12H11NO. It consists of a phenyl group attached to a pyridin-3-yl group via a methanol moiety. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(pyridin-3-yl)methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with pyridine-3-carboxaldehyde, followed by hydrolysis to yield the desired product. The reaction typically occurs in an anhydrous ether solvent at low temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. Additionally, purification processes such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Phenyl(pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenyl(pyridin-3-yl)methanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield phenyl(pyridin-3-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Phenyl(pyridin-3-yl)methanone.

    Reduction: Phenyl(pyridin-3-yl)methane.

    Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

Phenyl(pyridin-3-yl)methanol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Comparison with Similar Compounds

Phenyl(pyridin-3-yl)methanol can be compared with other similar compounds, such as:

    Phenyl(pyridin-2-yl)methanol: Similar structure but with the pyridine nitrogen at a different position, leading to different reactivity and applications.

    Phenyl(pyridin-4-yl)methanol: Another isomer with distinct chemical properties and uses.

    Phenyl(pyridin-3-yl)methanone: The oxidized form of this compound, used in different chemical contexts.

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique reactivity and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

phenyl(pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMUKAFNUZGGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284090
Record name phenyl(pyridin-3-yl)methanol
Source EPA DSSTox
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-47-9
Record name 6270-47-9
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Record name 6270-47-9
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Record name phenyl(pyridin-3-yl)methanol
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Record name phenyl(pyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

To a stirring solution of nicotinaldehyde 75 (0.876 mL, 9.34 mmol) in THF (20 mL) at 0° C. was slowly added a 1M phenylmagnesium bromide solution (9.34 mL, 9.34 mmol) and the reaction mixture was allowed to warm to room temperature over 30 minutes. The crude solution was diluted with ethyl acetate and washed with water, dried over Na2SO4, filtered and concentrated to afford compound 76 (1.7 g, 98% yield) after purification by flash chromatography (50 to 100% EtOAc in hexanes).
Quantity
0.876 mL
Type
reactant
Reaction Step One
Quantity
9.34 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

50.0 gms of phenyl-3-pyridyl ketone was added to 650 ml of methanol and the system was then cooled to 0° to 5° C. After cooling, 15.5 gms of sodium borohydride was added in 3 parts. After addition, the system was allowed to come to room temperature. The system was then refluxed for 1 hour and stirred for an additional 72 hours at room temperature. The methanol was removed by stripping. Afterwards, 575 ml of 5% HCl solution was added to the residue and the system refluxed for 15 minutes. The acid was neutralized with 50% NaOH solution and the product extracted with methylene chloride to give the 3-pyridylphenylcarbinol as a white solid, m.p. 53° to 60° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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